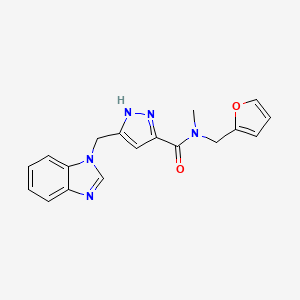![molecular formula C20H22N4O2 B6095202 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone](/img/structure/B6095202.png)
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone is an organic compound that belongs to the quinazolinone class of compounds. It is also known as GW-405,833 and has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
作用机制
The exact mechanism of action of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone is not fully understood. However, it is believed to act as a selective antagonist at the 5-HT2A receptor, which is involved in the regulation of mood and cognition. The compound has also been shown to modulate the activity of dopamine and glutamate receptors, which are also involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. The compound has also been shown to modulate the activity of certain ion channels, which may contribute to its antipsychotic effects.
实验室实验的优点和局限性
One advantage of using 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone in lab experiments is its well-defined pharmacological profile. The compound has been extensively studied and its mechanism of action is relatively well understood. However, one limitation of using the compound in lab experiments is its relatively low potency compared to other antipsychotic and antidepressant drugs.
未来方向
There are several potential future directions for research on 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone. One area of future research could involve the development of more potent analogs of the compound. Another area of research could involve the investigation of the compound's potential use in the treatment of other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further research could be conducted to elucidate the exact mechanism of action of the compound and its effects on various neurotransmitter systems in the brain.
合成方法
The synthesis of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone involves the reaction of 4-(2-methoxyphenyl)piperazine with 2-chloro-4-(1H)-quinazolinone in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, under reflux conditions for several hours.
科学研究应用
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. The compound has also been investigated for its potential use in the treatment of cognitive impairment associated with schizophrenia and Alzheimer's disease.
属性
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-18-9-5-4-8-17(18)24-12-10-23(11-13-24)14-19-21-16-7-3-2-6-15(16)20(25)22-19/h2-9H,10-14H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHQUGRZEGLKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dimethoxybenzyl)-3-[1-(1H-indol-3-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6095124.png)
![4-[(4-methoxy-1-naphthyl)methyl]-2,6-dimethylmorpholine](/img/structure/B6095128.png)
![1-(2,2-dimethylpropanoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6095138.png)

![1-{2-oxo-2-[(phenylsulfonyl)amino]ethyl}pyridinium chloride](/img/structure/B6095151.png)
![4-methoxy-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6095153.png)
![N-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6095157.png)
![6-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-1(2H)-quinolinecarbothioamide](/img/structure/B6095162.png)
![N~1~-(4-iodophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6095170.png)
![N-{[1-(3-thienylsulfonyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6095171.png)
![ethyl 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6095179.png)
![4-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine](/img/structure/B6095195.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B6095217.png)
